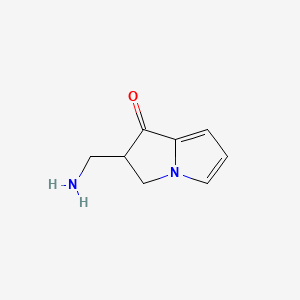
methyl 2-(aminomethyl)cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 2-(aminomethyl)cyclopropane-1-carboxylate is a chiral compound with a cyclopropane ring substituted with an aminomethyl group and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(aminomethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the use of cyclopropylcarbinol derivatives, which undergo cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents. The resulting cyclopropane intermediates are then subjected to aminomethylation and esterification reactions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
methyl 2-(aminomethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
科学研究应用
methyl 2-(aminomethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral ligands.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of methyl 2-(aminomethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or binding pockets of receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses .
相似化合物的比较
Similar Compounds
Ethyl (1R,2R)-2-(aminomethyl)cyclopropanecarboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.
Cyclopropanecarboxylic acid, 2-(aminomethyl)-, methyl ester: Similar structure with a different ester group
Uniqueness
methyl 2-(aminomethyl)cyclopropane-1-carboxylate is unique due to its specific chiral configuration and the presence of both an aminomethyl group and a methyl ester group. This combination of features allows for distinct reactivity and interaction with biological targets, making it valuable for various applications in research and industry .
属性
CAS 编号 |
159786-56-8 |
|---|---|
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC 名称 |
methyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)5-2-4(5)3-7/h4-5H,2-3,7H2,1H3/t4-,5+/m0/s1 |
InChI 键 |
CMHSWRSLJXDXBH-CRCLSJGQSA-N |
SMILES |
COC(=O)C1CC1CN |
手性 SMILES |
COC(=O)[C@@H]1C[C@H]1CN |
规范 SMILES |
COC(=O)C1CC1CN |
同义词 |
Cyclopropanecarboxylic acid, 2-(aminomethyl)-, methyl ester, trans- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



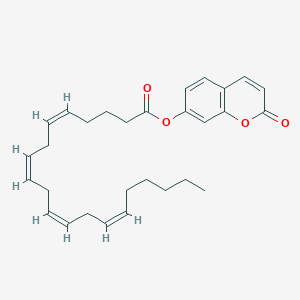
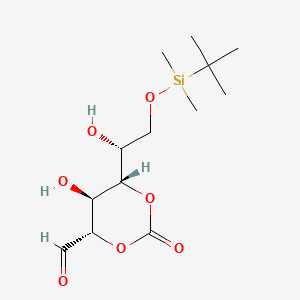
![sodium;3-[[4-[[4,6-bis(3-sulfonatopropylsulfanyl)-1,3,5-triazin-2-yl]amino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B575625.png)
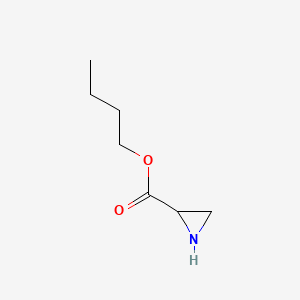

![[(2S,3S)-6-ethoxy-3-methyloxan-2-yl]methyl acetate](/img/structure/B575630.png)
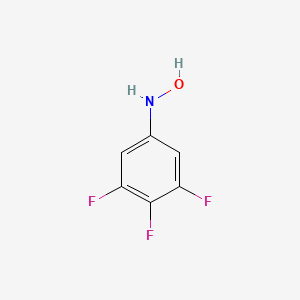
![5-(Prop-1-en-2-yl)-2,5-diazabicyclo[2.2.1]heptan-3-one](/img/structure/B575638.png)

![2H,6H-1,4,7-Trioxa-2-azacyclopenta[cd]indene](/img/structure/B575641.png)
![[(3R,4R,5S,6R)-4,5-diacetyloxy-6-bromo-6-carbamoyloxan-3-yl] acetate](/img/structure/B575642.png)
